molecular formula C25H24N4O2S B11999877 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11999877
M. Wt: 444.6 g/mol
InChI Key: OKIBWIIEOGKIRG-OVVQPSECSA-N
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Preparation Methods

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves several steps. One common synthetic route starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate hydrazide derivative under specific conditions to form the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound effective against certain types of cancer cells and microorganisms .

Comparison with Similar Compounds

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide, particularly in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H24N4O2S/c1-18(20-12-14-21(31-2)15-13-20)27-28-24(30)17-32-25-26-22-10-6-7-11-23(22)29(25)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,28,30)/b27-18+

InChI Key

OKIBWIIEOGKIRG-OVVQPSECSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=C(C=C4)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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